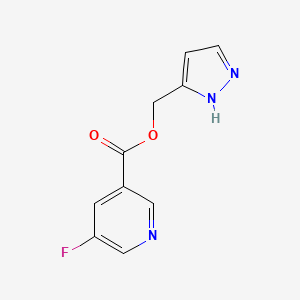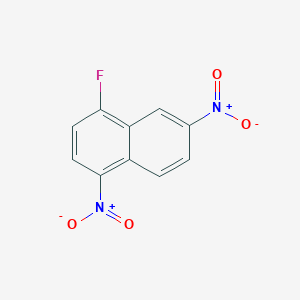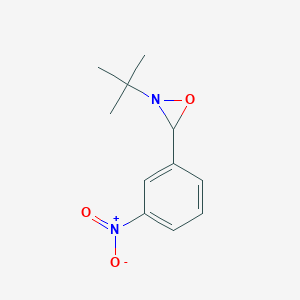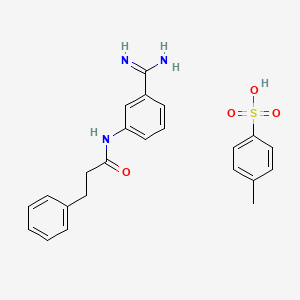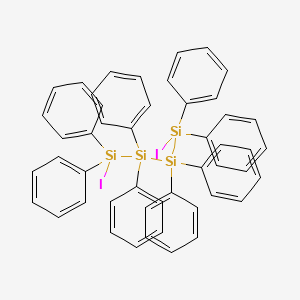
1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane: is a silicon-based compound characterized by the presence of iodine and phenyl groups attached to a tetrasilane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane typically involves the reaction of a tetrasilane precursor with iodine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing safety measures to handle iodine and other reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The silicon backbone can be oxidized or reduced under specific conditions, leading to the formation of different silicon-based compounds.
Coupling Reactions: The phenyl groups can participate in coupling reactions to form larger, more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized tetrasilanes, while oxidation and reduction can lead to different silicon-oxygen or silicon-hydrogen compounds.
Aplicaciones Científicas De Investigación
1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds and materials.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialized coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane involves its ability to undergo various chemical transformations. The iodine atoms and phenyl groups play crucial roles in these reactions, facilitating the formation of new bonds and the modification of the silicon backbone. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diiodooctafluorobutane: A fluorinated compound with similar iodine substitution.
1,4-Diiodotetrafluorobenzene: Another iodine-substituted compound with a different backbone structure.
Uniqueness
1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane is unique due to its tetrasilane backbone and the presence of multiple phenyl groups. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and chemistry.
Propiedades
Número CAS |
13498-30-1 |
|---|---|
Fórmula molecular |
C48H40I2Si4 |
Peso molecular |
983.0 g/mol |
Nombre IUPAC |
iodo-[[[iodo(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C48H40I2Si4/c49-51(41-25-9-1-10-26-41,42-27-11-2-12-28-42)53(45-33-17-5-18-34-45,46-35-19-6-20-36-46)54(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52(50,43-29-13-3-14-30-43)44-31-15-4-16-32-44/h1-40H |
Clave InChI |
BJKHDIVAJZCPGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)I)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



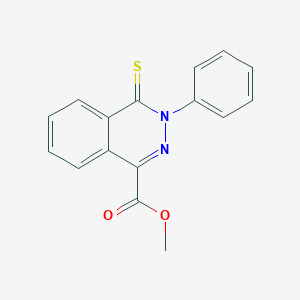
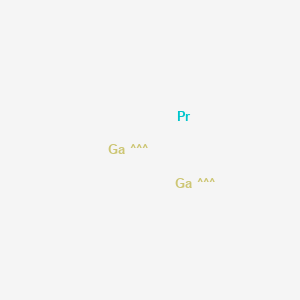
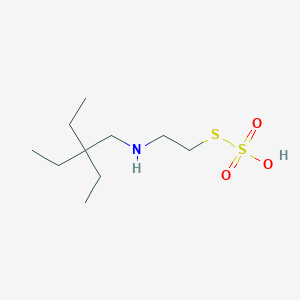
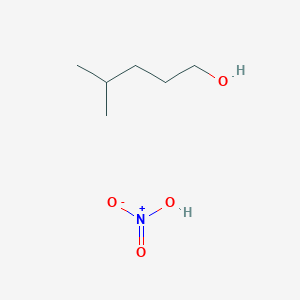
![2-{[Methyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14710182.png)
